molecular formula C6H6Cl2N2O2 B1377718 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride CAS No. 1112213-20-3

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Cat. No.: B1377718
CAS No.: 1112213-20-3
M. Wt: 209.03 g/mol
InChI Key: GBRRURQFMSIEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride is an organic compound with the molecular formula C6H6Cl2N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 3-amino-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyridine ring. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amino derivatives of the compound.

Scientific Research Applications

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRRURQFMSIEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Reactant of Route 3
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Reactant of Route 4
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Reactant of Route 6
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.